Afuresertib

描述

阿弗瑞替尼是一种可逆的、ATP 竞争性的、口服的、纳摩尔级泛AKT 激酶抑制剂。 它已在多种肿瘤中显示出临床疗效,尤其是在血液系统恶性肿瘤方面,包括多发性骨髓瘤 . 阿弗瑞替尼通过抑制AKT 途径发挥作用,该途径在许多癌症中始终处于活跃状态,提供增殖和抗凋亡信号 .

准备方法

阿弗瑞替尼的制备涉及几个合成步骤。 一种方法包括制备手性化合物(αS)-α-氨基-3-氟苯基丙腈,然后进行酰胺化和腈基还原反应 . 阿弗瑞替尼的工业生产通常涉及优化这些合成路线,以确保高产率和纯度,同时保持成本效益和可扩展性 .

化学反应分析

阿弗瑞替尼经历各种化学反应,包括:

氧化: 阿弗瑞替尼可以在特定条件下被氧化,但氧化途径的详细资料尚未得到广泛记录。

还原: 阿弗瑞替尼中的腈基可以被还原成胺,这是其合成的关键步骤.

取代: 阿弗瑞替尼可以进行取代反应,特别是涉及其芳环。

这些反应中常用的试剂包括还原剂(如氢气或氢化锂铝)用于还原反应,以及用于取代反应的各种催化剂。形成的主要产物取决于所用试剂和具体的反应条件。

科学研究应用

阿弗瑞替尼具有广泛的科学研究应用:

作用机制

阿弗瑞替尼通过抑制AKT 激酶发挥作用,AKT 激酶是 PI3K/AKT 信号通路的关键组成部分。该通路参与调节细胞生长、存活和代谢。 通过抑制AKT,阿弗瑞替尼破坏了这些过程,导致癌细胞增殖减少和凋亡增加 . 阿弗瑞替尼的分子靶标包括AKT 的各种亚型,其抑制会影响下游分子,例如mTOR 和 GSK3 .

相似化合物的比较

阿弗瑞替尼在AKT 抑制剂中是独一无二的,因为它对多种AKT 亚型具有广泛的活性,并且具有良好的安全性 . 类似的化合物包括:

MK-2206: 另一种AKT 抑制剂,具有不同的化学结构,但作用机制类似。

帕利福西尼: 一种口服烷基磷脂,可抑制AKT 和其他信号通路。

伊帕替尼: 一种选择性AKT 抑制剂,在各种癌症中具有临床活性。

生物活性

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .

- Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .

- Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Case Studies

-

Breast Cancer Study :

In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments . -

Multiple Myeloma :

A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile . -

Langerhans Cell Histiocytosis (LCH) :

In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

- Rash

- Decreased white blood cell count

- Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

属性

IUPAC Name |

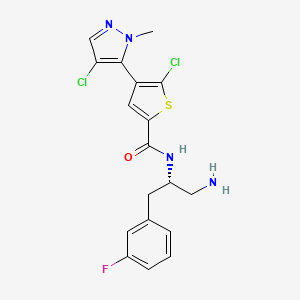

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。